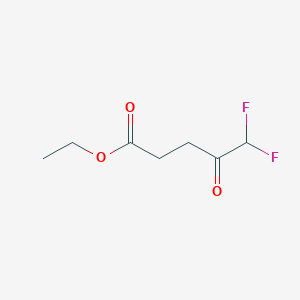

Ethyl 5,5-difluoro-4-oxopentanoate

Description

Ethyl 5,5-difluoro-4-oxopentanoate (CAS: 2060058-68-4, molecular formula: C₉H₁₂F₂O₄, molecular weight: 222.19 g/mol) is a fluorinated β-keto ester characterized by two fluorine atoms at the C5 position and a ketone group at C2. This compound is commercially available (e.g., EOS Med Chem, Ambeed, Inc.) and serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles such as tetrahydropyrrolo[2,1-b]oxazol-5-ones . Its reactivity stems from the electron-withdrawing fluorine atoms, which enhance the electrophilicity of the ketone and ester groups, enabling participation in multicomponent domino cyclizations with methyl ketones and amino alcohols under mild conditions .

Properties

IUPAC Name |

ethyl 5,5-difluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCOGDWJQJCTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673120 | |

| Record name | Ethyl 5,5-difluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161004-57-4 | |

| Record name | Ethyl 5,5-difluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-difluoro-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of ethyl 5,5-difluoro-4-oxopentanoate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-4-oxopentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of ethyl 5,5-difluoro-4-hydroxypentanoate.

Oxidation: Formation of 5,5-difluoro-4-oxopentanoic acid.

Scientific Research Applications

Ethyl 5,5-difluoro-4-oxopentanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 5,5-difluoro-4-oxopentanoate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl 5,5-difluoro-4-oxopentanoate | 2060058-68-4 | C₉H₁₂F₂O₄ | 222.19 | C5 (two F atoms) | β-keto ester |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 893643-18-0 | C₇H₇F₃O₄ | 230.12 | C5 (three F atoms) | α,γ-diketo ester |

| Diethyl 4,4-difluoroheptanedioate | 22515-16-8 | C₁₁H₁₈F₂O₄ | 264.26 | C4 (two F atoms) | Diester |

| Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate | 951886-22-9 | C₁₃H₁₄ClFO₃ | 272.70 | Aromatic F substitution | Aryl-substituted β-keto ester |

Key Observations :

- Fluorine Position: Ethyl 5,5-difluoro-4-oxopentanoate’s difluoro substitution at C5 contrasts with Diethyl 4,4-difluoroheptanedioate’s C4 substitution, altering electronic effects and reactivity patterns .

- Functional Groups: The α,γ-diketo ester in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate enables dual electrophilic sites, whereas the aryl-substituted analog (Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate) integrates aromatic electrophilicity for pharmaceutical applications .

Physical and Chemical Properties

- Solubility: Higher polarity compared to non-fluorinated esters due to fluorine’s electronegativity, enhancing solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) .

- Stability: The electron-withdrawing fluorine atoms stabilize the enolate intermediate, facilitating nucleophilic attacks in cyclization reactions .

Biological Activity

Ethyl 5,5-difluoro-4-oxopentanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Ethyl 5,5-difluoro-4-oxopentanoate has a unique chemical structure characterized by the presence of difluoromethyl groups and a keto functional group. This structure is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of ethyl 5,5-difluoro-4-oxopentanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structure suggests potential interactions with enzymes that are sensitive to fluorinated compounds.

- Modulation of Signaling Pathways : Ethyl 5,5-difluoro-4-oxopentanoate may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 5,5-difluoro-4-oxopentanoate exhibit significant anticancer properties. For instance, a related compound was found to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division:

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| Ethyl 5,5-difluoro-4-oxopentanoate | TBD | Plk1 | |

| Related Compound | 4.38 ± 0.41 | Plk1 PBD |

This indicates that ethyl 5,5-difluoro-4-oxopentanoate may possess similar inhibitory effects on cancer cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of ethyl 5,5-difluoro-4-oxopentanoate is crucial for evaluating its therapeutic potential. Studies show that fluorinated compounds often exhibit altered metabolic stability and bioavailability compared to their non-fluorinated counterparts.

| Parameter | Value |

|---|---|

| Half-life (min) | TBD |

| Solubility (μg/ml) | TBD |

Case Studies

- Antitumor Efficacy : A study investigated the effects of ethyl 5,5-difluoro-4-oxopentanoate on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. Ethyl 5,5-difluoro-4-oxopentanoate showed promise in reducing oxidative stress markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.